molecular formula C6H13ClFNO B14026754 [(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride

[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride

Cat. No.: B14026754
M. Wt: 169.62 g/mol
InChI Key: BCPYKBPIYPNTAF-VQALBSKCSA-N
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Description

[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride is a chemical compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the fluorine atom and the pyrrolidine ring contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom and the hydroxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST). The hydroxymethyl group is then added through reduction reactions using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The exact pathways and targets can vary, but they often involve modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride can be compared with other pyrrolidine derivatives such as:

    [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride: Similar in structure but with a trifluoromethyl group instead of a single fluorine atom.

    [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride: Similar but with different stereochemistry and functional groups.

These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

[(4R)-4-fluoro-2-methylpyrrolidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c1-6(4-9)2-5(7)3-8-6;/h5,8-9H,2-4H2,1H3;1H/t5-,6?;/m1./s1

InChI Key

BCPYKBPIYPNTAF-VQALBSKCSA-N

Isomeric SMILES

CC1(C[C@H](CN1)F)CO.Cl

Canonical SMILES

CC1(CC(CN1)F)CO.Cl

Origin of Product

United States

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